2-[4-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine
Description
Properties
IUPAC Name |
2-(4-piperidin-1-ylsulfonylphenyl)-3H-isoindol-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c20-19-18-7-3-2-6-15(18)14-22(19)16-8-10-17(11-9-16)25(23,24)21-12-4-1-5-13-21/h2-3,6-11,20H,1,4-5,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYGBFLEIUIVID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CC4=CC=CC=C4C3=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine typically involves multiple steps, starting with the preparation of the piperidine sulfonyl phenyl precursor. This precursor can be synthesized through a series of reactions, including sulfonylation and aromatic substitution. The final step involves the cyclization of the intermediate to form the dihydroisoindole structure under controlled conditions, such as using a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to increase yield, and implementing purification techniques to ensure the final product’s purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenyl ring and piperidine sulfonyl group can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-[4-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly in areas such as oncology and neurology.
Industry: Its unique properties may be exploited in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and practical availability:
Structural and Functional Differences
Sulfonyl Group Variations :
- The piperidine-1-sulfonyl group in the target compound introduces a basic amine (pKa ~11) and a sulfonamide, which can participate in hydrogen bonding. In contrast, the morpholine-4-sulfonyl analog (C19H21N3O3S) contains an additional oxygen atom in the morpholine ring, increasing polarity and altering hydrogen-bonding capacity .
- Replacement of sulfonyl with methylsulfanyl (C15H14N2S) reduces polarity, favoring lipophilic environments such as cell membranes .
Physicochemical and Practical Considerations
- Solubility : Sulfonyl-containing derivatives (e.g., piperidine/morpholine analogs) exhibit higher aqueous solubility compared to methylsulfanyl or chlorophenyl variants due to polar sulfonamide groups.
- Commercial Status : The target compound’s discontinued status contrasts with the availability of analogs like the morpholine derivative (95% purity, Enamine Ltd) , underscoring the importance of substituent choice in drug discovery pipelines.
Biological Activity
2-[4-(Piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibition, and other therapeutic effects. The compound's structure, synthesis, and biological evaluations are discussed in detail.
Chemical Structure and Properties
The compound has the following chemical formula: C₁₉H₂₁N₃O₂S. Its structure features a piperidine moiety linked to an isoindole framework, which is known for various biological activities.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antibacterial properties. A study synthesized a series of piperidine derivatives and assessed their antibacterial activity against several strains. The results showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC₅₀ values significantly lower than standard drugs .
| Compound | Bacterial Strain | IC₅₀ (µM) |
|---|---|---|
| 7l | Salmonella typhi | 2.14 |
| 7m | Bacillus subtilis | 0.63 |
| 7n | Other strains tested | 2.17 |
| Thiourea | Reference standard | 21.25 |
Enzyme Inhibition
The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is significant in treating neurodegenerative diseases like Alzheimer's. Inhibitory assays demonstrated that certain derivatives exhibited strong AChE inhibition with IC₅₀ values comparable to established inhibitors .
Acetylcholinesterase Inhibition Assay:
The method involved mixing the test compound with AChE and measuring absorbance changes at 405 nm after incubation. Eserine was used as a positive control.
Urease Inhibition
Urease inhibitors are crucial in managing conditions like urinary tract infections and kidney stones. Compounds derived from similar piperidine structures displayed noteworthy urease inhibition, indicating potential therapeutic applications .
Structure-Activity Relationship (SAR)
The pharmacological activities of the compound can be attributed to its structural components:
- Piperidine Moiety : Known for analgesic and anti-inflammatory effects.
- Sulfonamide Group : Associated with antibacterial action and enzyme inhibition.
- Isoindole Framework : Contributes to various bioactivities, including anticancer properties.
Case Studies
Several studies have investigated the biological activities of related compounds:
-
Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation, particularly in breast and colorectal cancer cell lines .
Cancer Cell Line IC₅₀ (µM) Breast Cancer 7.9 Colorectal Cancer 92 - Neuropsychiatric Disorders : The compound's potential as a neuroleptic drug was evaluated through receptor binding assays, showing significant affinity for serotoninergic and dopaminergic receptors, suggesting implications for treating conditions like schizophrenia .
Q & A
Q. Example Workflow :
Simulate sulfonylation step using DFT.
Identify rate-limiting step (e.g., chloride displacement).
Optimize solvent polarity (ε) to stabilize transition state .
Basic: How to ensure compound stability during storage?
Methodological Answer:
Stability Protocol:
| Condition | Test Method | Acceptable Criteria |
|---|---|---|
| Temperature (25°C) | HPLC purity over 30 days | Degradation ≤2% |
| Light (UV exposure) | Photostability chamber | No new HPLC peaks |
| Humidity (75% RH) | Karl Fischer titration | Water content ≤0.5% |
Storage Recommendation : Lyophilize and store at -20°C under argon .
Advanced: How to address low reproducibility in biological assays?
Methodological Answer:
Compound Integrity : Verify purity via LC-MS before each assay. Check for hydrate/solvate formation .
Assay Conditions :
- Pre-incubate compound in assay buffer (pH 7.4) for 24 hours to detect precipitation .
- Include controls for nonspecific binding (e.g., BSA) .
Data Normalization : Use Z-factor to assess assay robustness. Discard runs with Z < 0.5 .
Root Cause Analysis : If IC₅₀ varies >10%, re-synthesize batches and compare LogP values (shake-flask method) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
